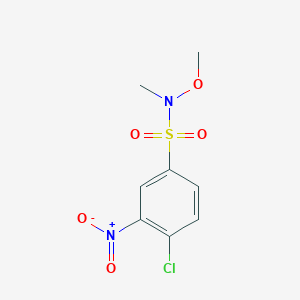

![molecular formula C10H9BrN2S2 B2780967 4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine CAS No. 2470279-50-4](/img/structure/B2780967.png)

4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. The presence of a bromothiophene group and a cyclopropyl group indicates that this compound might have interesting chemical properties and could be a target for further study .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with two non-carbon atoms (one sulfur atom and one nitrogen atom). It also has a bromothiophene group attached to a cyclopropyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a bromine atom might make the compound denser and have a higher boiling point than similar compounds without a halogen .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances on iron metal. Quantum chemical parameters and molecular dynamics simulations suggest that these compounds effectively protect metal surfaces against corrosion, highlighting their potential in industrial applications where metal preservation is crucial (Kaya et al., 2016).

Antimicrobial Activity

Derivatives of thiazole have demonstrated moderate to high antimicrobial activity against a variety of bacterial and fungal strains. This indicates the potential of such compounds in developing new antimicrobial agents, offering a route to combat resistant pathogens (Kubba & Rahim, 2018).

Molecular and Electronic Structure Analysis

The study of alkyl substituted N,4-diphenyl thiazole-2-amine derivatives through spectral analysis and crystal structure determination sheds light on the molecular interactions and stability of these compounds. This research provides foundational knowledge for designing compounds with desired physical and chemical properties (Nadaf et al., 2019).

Catalytic Applications

Amination reactions of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems have been explored, suggesting the use of thiazole derivatives in catalysis. This application is significant for synthesizing complex organic molecules, including pharmaceuticals (Grasa et al., 2001).

Nonlinear Optical Properties

Thiophene-based pyrazole amides, including bromothiophene carboxylic acid derivatives, have been synthesized and analyzed for their nonlinear optical (NLO) properties. This suggests potential applications in the development of materials for optoelectronic devices (Kanwal et al., 2022).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2S2/c11-9-1-5(3-14-9)6-2-7(6)8-4-15-10(12)13-8/h1,3-4,6-7H,2H2,(H2,12,13)/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHRMXSQNCIGIU-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CSC(=N2)N)C3=CSC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C2=CSC(=N2)N)C3=CSC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

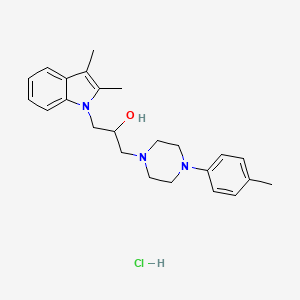

![1-benzoyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2780884.png)

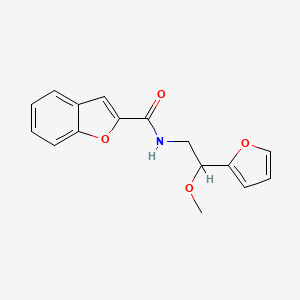

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2780885.png)

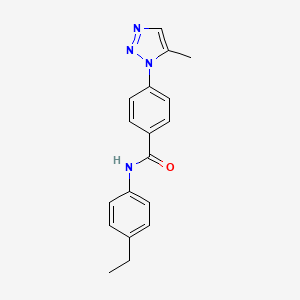

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-3-(propane-1-sulfonamido)phenyl]propanamide](/img/structure/B2780886.png)

![1,3-Dimethyl-8-{3-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2780890.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2780892.png)

![(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2780896.png)

![Methyl 2-amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2780899.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2780904.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2780906.png)

![(E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2780907.png)